2-Methyl-1-morpholinopropan-2-amine
Overview
Description
2-Methyl-1-morpholinopropan-2-amine is a chemical compound that is related to morpholine, a heterocyclic amine. Morpholine derivatives are of significant interest due to their wide range of applications in chemical synthesis and potential biological activities. The papers provided discuss various morpholine derivatives and their synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of morpholine derivatives is crucial for their biological activity and chemical properties. X-ray crystallography has been used to establish the molecular structures of various derivatives, such as methoxy- and ethoxy-o-carboranyl-1,3,5-triazines and 5-methyl-2-(morpholin-4-ylamino)-5,6-dihydro-4H-1,3-thiazin-4-one . Proton nuclear magnetic resonance (NMR) studies have also been conducted to determine the structures of the isomers of 2,3,5,6-tetramethylmorpholine .
Chemical Reactions Analysis
Morpholine derivatives can participate in a variety of chemical reactions. The blending of secondary amines like morpholine with 2-amino-2-methyl-1-propanol (AMP) has been shown to enhance the kinetics of reactions with carbon dioxide . This indicates that morpholine derivatives can be used to improve the efficiency of chemical processes involving CO2 capture.
Physical and Chemical Properties Analysis
The physical and chemical properties of morpholine derivatives are influenced by their molecular structure. For example, the presence of morpholine in the structure of certain compounds has been associated with high levels of accumulation in B16 melanoma cells and higher cytotoxicity compared to other compounds . Additionally, the steric structure of morpholine derivatives, such as those containing a thiazin ring, has been linked to high antiradical and anti-inflammatory activity .
Scientific Research Applications
1. Use in Analytical Chemistry
2-Methyl-1-morpholinopropan-2-amine and its derivatives are utilized in analytical chemistry, particularly in chromatographic methods. For example, Lamarre, Gilbert, and Gendron (1989) developed a method for determining morpholine and its amine breakdown products in aqueous samples using high-performance liquid chromatography (Lamarre, Gilbert, & Gendron, 1989). This technique is valuable for analyzing morpholine in nuclear power plant environments.
2. Carbon Dioxide Capture
Morpholine derivatives are studied for their potential in enhancing carbon dioxide removal. Ali, Al-Rashed, and Merchant (2010) investigated the kinetic effects of blending 2-amino-2-methyl-1-propanol (AMP) with morpholine for improved CO2 capture performance (Ali, Al-Rashed, & Merchant, 2010). Their research provides insights into how morpholine can contribute to more efficient carbon capture technologies.
3. Synthesis of Photoinitiators
In the field of materials science, morpholine derivatives are used in the synthesis of specific photoinitiators. Xiong We (2013) described the synthesis of a photoinitiator using a process involving morpholine (Xiong We, 2013). This application is significant for the development of new materials in industrial processes.
4. Anticancer Activities
Morpholine-based compounds are also explored for their potential in medical applications, particularly in cancer treatment. Rezaeivala et al. (2020) synthesized new morpholine-based Schiff-base complexes and evaluated their anticancer activities, revealing varying degrees of effectiveness against different cancer cell lines (Rezaeivala et al., 2020).
5. Environmental Applications
The environmental impact of morpholine and its derivatives is a subject of study. Dai et al. (2012) examined the formation of potentially carcinogenic compounds from morpholine reactions in carbon dioxide capture processes, highlighting environmental and health considerations (Dai et al., 2012).
Safety And Hazards
The safety data sheet for a similar compound, 2-Amino-2-methyl-1-propanol, indicates that it causes severe skin burns and eye damage, and is harmful to aquatic life with long-lasting effects . It is advised not to breathe the dust, to wash skin thoroughly after handling, and to wear protective gloves, protective clothing, eye protection, and face protection .
properties
IUPAC Name |
2-methyl-1-morpholin-4-ylpropan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-8(2,9)7-10-3-5-11-6-4-10/h3-7,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCXYZQUYVNLCTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1CCOCC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80209933 | |
Record name | Morpholine, 4-(2-amino-2-methylpropyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80209933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-morpholinopropan-2-amine | |
CAS RN |
6105-75-5 | |
Record name | 2-Methyl-1-morpholinopropan-2-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6105-75-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Morpholine, 4-(2-amino-2-methylpropyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006105755 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Morpholine, 4-(2-amino-2-methylpropyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80209933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyl-1-(morpholin-4-yl)propan-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.